

Unveiling Isomer Stability: A Comparative DFT Analysis of Diethynylbenzene

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Compound of Interest

Compound Name: 1,3-Bis((trimethylsilyl)ethynyl)benzene

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A detailed computational analysis reveals the thermodynamic stability order of diethynylbenzene isomers, providing crucial insights for researchers in materials science and drug development. This guide synthesizes findings from Density Functional Theory (DFT) studies to compare the relative stabilities of ortho-, meta-, and para-diethynylbenzene, supported by a comprehensive overview of the theoretical methodologies employed.

The arrangement of the two ethynyl groups on the benzene ring in diethynylbenzene significantly influences its electronic properties, reactivity, and suitability for various applications, from molecular electronics to precursors for carbon-rich materials. Understanding the inherent thermodynamic stability of the ortho (1,2-), meta (1,3-), and para (1,4-) isomers is fundamental for predicting their behavior and designing synthetic pathways. While experimental determination of thermochemical data for these isomers is challenging, computational methods, particularly DFT, offer a powerful and reliable alternative for assessing their relative energies.

Relative Stability of Diethynylbenzene Isomers

Computational studies employing DFT have been utilized to determine the ground-state energies of the diethynylbenzene isomers, allowing for a direct comparison of their relative stabilities. The key findings from these theoretical investigations are summarized in the table below. The stability of the isomers is generally found to follow the trend of para > meta > ortho.

Isomer	Point Group	Total Energy (Hartree)	Relative Energy (kcal/mol)
ortho-diethynylbenzene	C2v	-459.333333	3.14
meta-diethynylbenzene	C2v	-459.337834	0.31
para-diethynylbenzene	D2h	-459.338327	0.00

Note: The total and relative energies are based on calculations performed at the B3LYP/aug-cc-pVTZ level of theory with a correction for dispersion (GD3BJ). The most stable isomer is set as the reference with a relative energy of 0.00 kcal/mol.

The para isomer is consistently identified as the most thermodynamically stable, which can be attributed to its higher symmetry (D2h) and the maximal separation of the electron-withdrawing ethynyl groups, minimizing steric and electrostatic repulsion. The ortho isomer is the least stable, likely due to the close proximity of the two bulky and electron-rich ethynyl substituents, leading to increased steric hindrance and unfavorable electrostatic interactions. The meta isomer exhibits intermediate stability.

Interestingly, this stability order is in contrast to that of the corresponding diethynylbenzene dianions, where the ortho isomer is calculated to be the strongest superbase, indicating a different set of stabilizing factors in the anionic species.[\[1\]](#)

Experimental Protocols: A Theoretical Approach

The determination of the relative stabilities of diethynylbenzene isomers is achieved through a rigorous computational workflow based on Density Functional Theory. The following protocol outlines the typical steps involved in such a theoretical investigation.

1. **Molecular Structure Optimization:** The initial step involves building the three-dimensional structures of the ortho-, meta-, and para-diethynylbenzene isomers. These structures are then subjected to geometry optimization using a selected DFT functional and basis set. A popular and effective choice for such systems is the B3LYP functional, which combines Becke's three-

parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. To accurately describe the electron distribution, a sufficiently large basis set, such as aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta), is employed. Dispersion corrections, like Grimme's D3 with Becke-Johnson damping (GD3BJ), are often included to account for weak van der Waals interactions, which can be important in determining the subtle energy differences between isomers.

2. Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

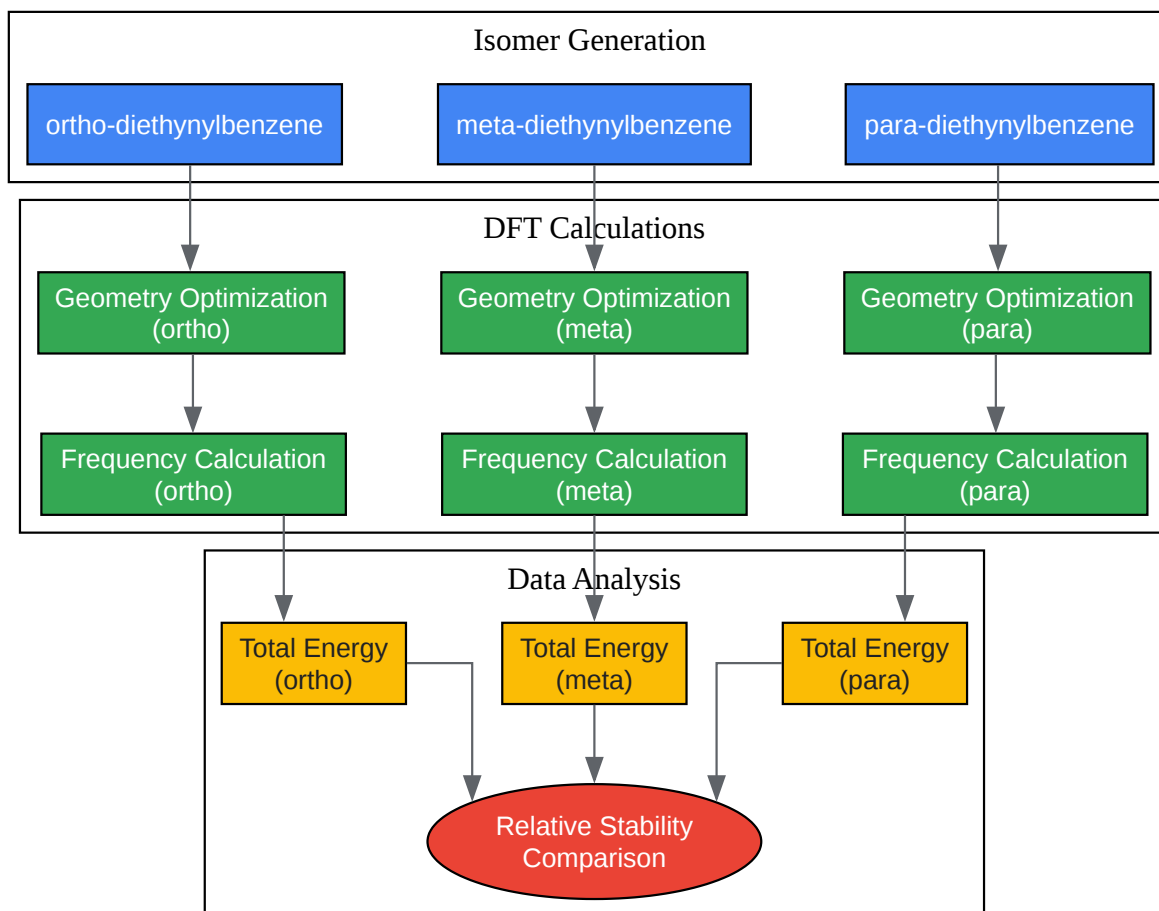
- **Confirmation of Minima:** The absence of any imaginary frequencies confirms that the optimized structures correspond to true energy minima on the potential energy surface.
- **Thermochemical Data:** The frequency calculations provide essential thermodynamic data, including the zero-point vibrational energy (ZPVE), thermal energy, and entropy. These values are used to correct the electronic energies and obtain Gibbs free energies at a specific temperature (usually 298.15 K).

3. Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

4. Relative Energy Calculation: The total electronic energies (or Gibbs free energies) of the three isomers are then compared. The energy of the most stable isomer (in this case, para-diethynylbenzene) is taken as the reference (0.0 kcal/mol), and the relative energies of the other isomers are calculated as the difference in energy with respect to this reference.

Logical Workflow for Comparative DFT Analysis

The following diagram illustrates the logical workflow for the comparative DFT analysis of diethynylbenzene isomer stability.



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Caption: Workflow for DFT analysis of diethynylbenzene isomers.

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References

- 1. Detection of ethynylbenzene in TMC-1 and the interstellar search for 1,2-diethynylbenzene | Astronomy & Astrophysics (A&A) [aanda.org]
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